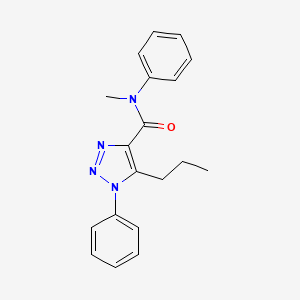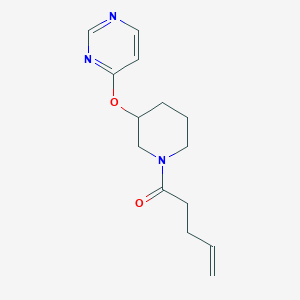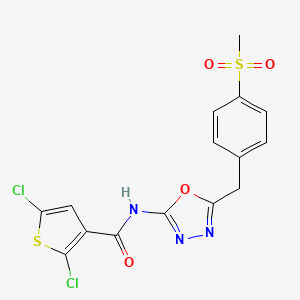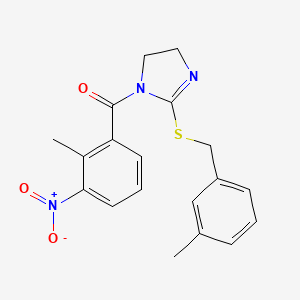![molecular formula C13H12ClNO3 B2394567 Acide 2-[(3-chlorophényl)(furan-2-ylméthyl)amino]acétique CAS No. 1179082-70-2](/img/structure/B2394567.png)
Acide 2-[(3-chlorophényl)(furan-2-ylméthyl)amino]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid” is a chemical compound with the molecular formula C13H12ClNO3. It has a molecular weight of 265.69 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid” has been reported in the literature. For instance, a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been described . In this method, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid” consists of a furan ring attached to a chlorophenyl group and an amino acetic acid group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid” include its molecular weight (265.69) and molecular formula (C13H12ClNO3) . Other properties such as boiling point, melting point, and density can be determined using standard laboratory techniques .Applications De Recherche Scientifique
- Des chercheurs ont exploré le potentiel anti-VIH-1 des dérivés indoliques, y compris des composés apparentés à l'acide 2-[(3-chlorophényl)(furan-2-ylméthyl)amino]acétique . Des études de docking moléculaire suggèrent que ce composé pourrait interférer avec la réplication ou l'entrée virale, ce qui en fait un candidat pour des investigations plus approfondies.
Activité anti-VIH-1
Mécanisme D'action
The exact mechanism of action of 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that this compound inhibits the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the COX enzyme, 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in various diseases. In addition, it has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid in lab experiments is its well-established anti-inflammatory, analgesic, and antipyretic activities. This compound has been extensively studied and has a well-defined mechanism of action, making it a reliable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid. One area of research is the development of more potent and selective COX inhibitors based on this compound. Another area of research is the investigation of its potential as an anticancer agent. Further studies are also needed to understand the exact mechanism of action of this compound and its effects on various signaling pathways. In addition, the potential toxicity of this compound needs to be further investigated to ensure its safe use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid involves the reaction of 3-chlorobenzaldehyde and furfural in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method has been optimized and modified by various researchers to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-[3-chloro-N-(furan-2-ylmethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)15(9-13(16)17)8-12-5-2-6-18-12/h1-7H,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXHFDBCAAQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC2=CC=CO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)


![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)



![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
